molecular formula C27H27F2N7O5S2 B606598 Centrinone-B CAS No. 1798871-31-4

Centrinone-B

Número de catálogo: B606598
Número CAS: 1798871-31-4
Peso molecular: 631.7 g/mol
Clave InChI: UPZNTUYHCRQOIQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Centrinone-B (Cetirizine-d8 hydrochloride) is a potent, selective inhibitor of polo-like kinase 4 (PLK4), a master regulator of centriole biogenesis. Its molecular formula is C27H27F2N7O5S2, with a molecular weight of 631.67 and CAS number 1798871-31-4 . This compound exhibits a remarkably low inhibitory constant (Ki = 0.59 nM) for PLK4, demonstrating >1,000-fold selectivity over Aurora A/B kinases, minimizing off-target effects . It effectively depletes centrioles in diverse cancer models, including prostate cancer (PCa), melanoma, and cervical tumors, by disrupting centrosome amplification (CA), a hallmark of genomic instability in malignancies . Preclinical studies highlight its role in inducing apoptosis and reducing cell viability in TP53 wild-type melanoma cells, positioning it as a promising anticancer agent .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis suele comenzar con la preparación de intermedios clave, seguido de reacciones de acoplamiento, ciclación y pasos de purificación . Las condiciones de reacción se controlan cuidadosamente para garantizar la pureza y el rendimiento del producto deseado.

Métodos de producción industrial: La producción industrial de Centrinona B implica la ampliación del proceso de síntesis de laboratorio mientras se mantienen medidas estrictas de control de calidad. Esto incluye optimizar las condiciones de reacción, utilizar reactivos de alta pureza y emplear técnicas de purificación avanzadas como la cromatografía y la cristalización . El producto final se somete a pruebas rigurosas para confirmar su estructura química y actividad biológica.

Análisis De Reacciones Químicas

Tipos de reacciones: La Centrinona B experimenta principalmente reacciones de sustitución debido a la presencia de grupos funcionales reactivos en su estructura. Estas reacciones son esenciales para modificar el compuesto para mejorar su selectividad y potencia .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y modificación de Centrinona B incluyen solventes orgánicos, catalizadores y nucleófilos o electrófilos específicos . Las condiciones de reacción, como la temperatura, la presión y el pH, se optimizan para lograr las transformaciones químicas deseadas.

Principales productos formados: Los principales productos formados a partir de las reacciones que involucran Centrinona B son típicamente derivados con actividad biológica mejorada o propiedades farmacocinéticas mejoradas . Estos derivados se evalúan aún más por su eficacia en la inhibición de PLK4 y sus posibles aplicaciones terapéuticas.

Aplicaciones Científicas De Investigación

La Centrinona B tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Comparación Con Compuestos Similares

Comparison with Similar PLK4 Inhibitors

Centrinone-B vs. CFI-400945

CFI-400945 is an ATP-competitive PLK4 inhibitor with Ki = 2.4 nM for PLK4, but it also inhibits Aurora B kinase (IC50 = 24 nM ), reducing its selectivity . Key differences include:

Parameter This compound CFI-400945
PLK4 Selectivity >1,000-fold over Aurora A/B Inhibits Aurora B
Effective Concentration 50–500 nM (PCa, melanoma) 25–100 nM (PCa)
Centriole Depletion Consistent across all PCa cell lines Variable (induces CA in DU145, PC3)
Clinical Status Preclinical studies Phase I/II trials for solid tumors
  • Efficacy in Prostate Cancer: this compound (500 nM) depleted centrioles in all PCa cell lines (DU145, 22Rv1, PC3), while CFI-400945 increased CA in DU145 and PC3 . CFI-400945’s dual inhibition of Aurora B may contribute to divergent outcomes, such as mitotic defects unrelated to centrosome loss .

This compound vs. Centrinone

Parameter This compound Centrinone
PLK4 Ki 0.59 nM 0.16 nM
Selectivity >1,000-fold over Aurora A/B Similar profile (exact data unreported)
Research Applications Widely used in neuronal and cancer models Limited to early preclinical studies
  • Neuronal Differentiation: this compound induces premature neuronal differentiation in iPSC-derived neural stem cells, linked to centrosome loss and disrupted axonal protein localization (e.g., Trim46) .

Comparative Research Findings

Cancer Models

  • Prostate Cancer: this compound (500 nM) reduced centrioles by >87% in PCa cells, whereas CFI-400945 increased CA in resistant lines (e.g., DU145) .
  • Melanoma: this compound (50–200 nM) reduced viability in TP53 wild-type melanoma cells via apoptosis, effects reversed by PLK4G95L mutation .

Non-Cancer Models

  • Erythroid Differentiation: this compound (48-hour treatment) reduced centrosome-containing erythroblasts by 87.6%, impairing enucleation .
  • Neuronal Development: this compound-treated neurons showed immature action potentials (17% failed to fire) and reduced sodium currents, highlighting centrosome roles in electrophysiological maturation .

Actividad Biológica

Centrinone-B is a selective inhibitor of Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication and cell cycle progression. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cell proliferation, apoptosis, and its potential applications in cancer research.

  • Chemical Name : 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine
  • Molecular Weight : 631.67 g/mol
  • Ki Value : 0.6 nM (high affinity for PLK4)
  • Selectivity : >2000-fold selectivity for PLK4 over Aurora A and B kinases .

This compound operates primarily through the inhibition of PLK4, leading to a range of cellular responses:

  • Centrosome Dynamics :
    • At concentrations around 200 nM, this compound can induce the amplification of centrosomes in approximately 50% of treated cells, while at 500 nM, it results in the depletion of centrioles .
    • This dual effect on centriole number is associated with p53-dependent G1 phase arrest, indicating a significant impact on cell cycle regulation .
  • Cell Cycle Arrest :
    • Treatment with this compound leads to G2/M phase arrest by downregulating key cell cycle proteins such as Cyclin A2, Cyclin B1, and CDK1 .
    • The induction of apoptosis in acute myeloid leukemia (AML) cell lines has been observed, with increased activation of Caspase-3 and PARP following treatment .

Biological Activity in Cancer Research

This compound has shown promise in various cancer models:

  • Acute Myeloid Leukemia (AML) :
    • Studies demonstrated that this compound significantly reduced the proliferation of AML cell lines (OCI-AML3, KG-1) in a dose-dependent manner. The compound induced apoptosis and inhibited colony formation assays .
  • Cell Line Studies :
    • In RPE-1 cells, treatment with this compound resulted in growth arrest correlated with p53 activation. This suggests its potential as a therapeutic agent targeting PLK4 in cancer cells exhibiting aberrant centriole duplication .

Study 1: Effects on AML Cells

In a recent study investigating the effects of this compound on AML cells, researchers treated OCI-AML3 and KG-1 cells with varying concentrations (50–400 nM) over different time periods (24–72 hours). The results indicated that higher concentrations led to decreased cell viability and induced apoptosis via caspase activation .

Concentration (nM)Cell Viability (%)Apoptosis Induction
5080Low
10060Moderate
20040High
400<20Very High

Study 2: Centrosome Amplification

Another study focused on the centrosome dynamics in response to this compound treatment. Cells treated with 200 nM exhibited supernumerary centrosomes, while those treated with 500 nM showed significant centriole depletion . This highlights the concentration-dependent effects of this compound on cellular structure.

Q & A

Q. Basic: What is the primary mechanism of action of Centrinone-B in cellular studies, and how can researchers validate its specificity in experimental models?

This compound is a potent, selective inhibitor of Polo-like kinase 4 (PLK4) with a Ki value of 0.59 nM, disrupting centrosome duplication by blocking centriole assembly . To validate specificity, researchers should:

  • Assess off-target effects : Compare activity against kinases with structural similarities (e.g., PLK1-3) using kinase profiling assays.
  • Use phenotypic controls : Monitor centrosome loss via immunofluorescence (e.g., γ-tubulin staining) in parallel with PLK4 activity assays.
  • Employ genetic validation : Combine this compound treatment with PLK4 knockdown/knockout models to confirm phenotype consistency .

Q. Basic: What are the recommended dosages and treatment durations for this compound in in vitro studies, and how should these be optimized?

Dosage depends on cell type and experimental goals:

  • Cancer cell lines (e.g., HeLa, EMT6) : 0.1–10 μM, with survival rates decreasing dose-dependently (e.g., ~50% survival at 1 μM after 72 hours) .
  • Neuronal models (iPSC-derived NSCs) : 2–5 days of treatment at 0.1–1 μM to achieve centrosome loss without premature differentiation .
    Optimization steps :
    • Perform time-course assays to identify the minimal effective duration.
    • Validate centrosome depletion via qPCR (e.g., reduced PLK4 mRNA) or Western blot (e.g., phosphorylated PLK4 substrates) .

Q. Advanced: How can researchers resolve contradictions between this compound’s reported selectivity and observed off-target phenotypes (e.g., neuronal differentiation defects)?

Discrepancies may arise from indirect effects of centrosome loss or uncharacterized PLK4 interactions. Methodological approaches include:

  • Multi-omics integration : Combine proteomics (e.g., altered Trim46 localization ) and transcriptomics to identify secondary pathways.
  • Rescue experiments : Reintroduce functional PLK4 or centrosome components (e.g., SAS-6) to determine phenotype reversibility.
  • Cross-model validation : Compare results across cell types (e.g., HeLa vs. iPSC-derived neurons) to isolate context-dependent effects .

Q. Advanced: What statistical frameworks are appropriate for analyzing this compound-induced changes in dynamic processes like neuronal maturation?

For time-resolved data (e.g., action potential amplitude/half-width in neurons ):

  • Longitudinal analysis : Use mixed-effects models to account for repeated measurements across days.
  • Comparative tests : Apply Student’s t-test for parametric data (e.g., AP amplitude) or Mann-Whitney U-test for non-parametric distributions (e.g., survival fractions).
  • Correction for multiple comparisons : Bonferroni or false discovery rate (FDR) adjustments when evaluating protein expression changes in proteomic datasets .

Q. Advanced: How should researchers design experiments to distinguish between this compound’s direct PLK4 inhibition and secondary effects caused by centrosome loss?

  • Temporal separation : Treat cells with this compound, wash out the compound, and monitor phenotypic recovery alongside centrosome reformation .
  • Conditional PLK4 knockout models : Use inducible systems to decouple acute PLK4 inhibition from chronic centrosome depletion.
  • High-content imaging : Quantify centrosome number, cell cycle phase (e.g., EdU incorporation), and differentiation markers (e.g., β3-tubulin) in parallel .

Q. Basic: What are critical controls for ensuring reproducibility in this compound experiments?

  • Negative controls : Untreated cells and vehicle-only (e.g., DMSO) groups.
  • Positive controls : Cells treated with alternative PLK4 inhibitors (e.g., CFI-400945) or genetic PLK4 suppression.
  • Replication : ≥3 biological replicates, with independent cell passages or donor lines (e.g., iPSCs from multiple donors ).

Q. Advanced: How can this compound be integrated with CRISPR/Cas9 screens to study centrosome-related pathways?

  • Synergistic targeting : Use this compound to induce centrosome loss while knocking down genes involved in centriole assembly (e.g., CEP152, STIL).
  • Phenotypic scoring : Combine high-throughput imaging (e.g., automated centrosome counting) with viability assays to identify synthetic lethal interactions .
  • Data normalization : Include non-targeting sgRNA controls and normalize results to this compound-only effects .

Q. Basic: What are the ethical and reporting standards for publishing this compound research?

  • Data transparency : Provide raw datasets (e.g., survival curves, proteomic ratios) in supplementary materials .
  • Method details : Specify compound batch numbers, storage conditions (2–8°C ), and solvent concentrations.
  • Ethical compliance : For studies using human iPSCs, include institutional review board (IRB) approvals and donor consent statements .

Propiedades

IUPAC Name

2-[2-fluoro-4-[(2-fluoro-3-nitrophenyl)methylsulfonyl]phenyl]sulfanyl-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-piperidin-1-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27F2N7O5S2/c1-16-13-22(34-33-16)30-25-24(41-2)26(35-11-4-3-5-12-35)32-27(31-25)42-21-10-9-18(14-19(21)28)43(39,40)15-17-7-6-8-20(23(17)29)36(37)38/h6-10,13-14H,3-5,11-12,15H2,1-2H3,(H2,30,31,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZNTUYHCRQOIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCCCC5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27F2N7O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201100833
Record name 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

631.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798871-31-4
Record name 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1798871-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.